Methyl 3-(2,4-dichlorophenoxy)propanoate

Overview

Description

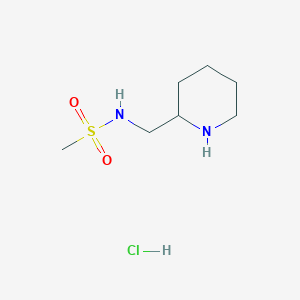

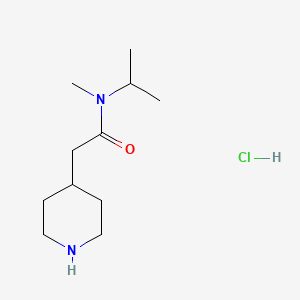

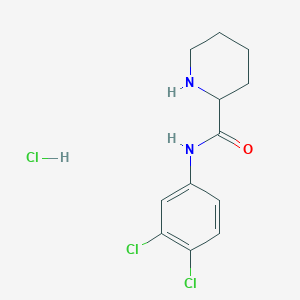

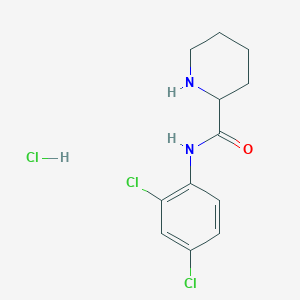

“Methyl 3-(2,4-dichlorophenoxy)propanoate” is an organic compound with the molecular formula C10H10Cl2O3 . It has an average mass of 249.091 Da and a monoisotopic mass of 248.000702 Da . It is commonly used as a herbicide.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The structure also includes an ester functional group, which is a common feature in a wide range of naturally occurring and synthetic compounds .Its physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly mentioned in the search results .

Scientific Research Applications

Herbicidal Properties and Plant Growth Effects

- Methyl 3-(2,4-dichlorophenoxy)propanoate, also known as dichlofop-methyl, exhibits selective herbicidal properties, particularly effective against wild oats in wheat fields. It functions as an auxin antagonist, influencing plant growth by inhibiting auxin-stimulated elongation in oat and wheat coleoptiles. This compound, along with its metabolite dichlofop, also inhibits root growth in susceptible plants (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Enantioselectivity in Kinetic Resolutions

- The compound has been studied for improving the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic mixtures, demonstrating its potential in chiral synthesis processes (Cipiciani, Cittadini, & Fringuelli, 1998).

Photocatalytic Mineralization and Environmental Degradation

- Research on photocatalytic mineralization highlights its degradation under UV-light irradiation, especially in the presence of oxidizing agents. This provides insights into its environmental impact and degradation pathways (Devi & Krishnamurthy, 2009).

Structural and UV Studies

- Structural and UV studies of this compound and its derivatives have been conducted, contributing to the understanding of its chemical properties and interactions, such as with DNA (Yao, Yi, Zhou, & Xiong, 2013).

Interaction with Other Herbicides

- Interactions of dichlofop-methyl with other herbicides, such as 2,4-D, have been studied, revealing antagonistic effects that affect its herbicidal efficacy (Todd & Stobbe, 1980).

Bioactivity in Complex with Metals

- Its complexation with metals, such as Copper, has been explored, showing changes in its bioactivity and potential applications in biocidal products (Psomas et al., 1998).

Safety and Hazards

“Methyl 3-(2,4-dichlorophenoxy)propanoate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H317, H319, and H410 . These statements indicate that the compound may be harmful if swallowed, may cause an allergic skin reaction, may cause serious eye irritation, and may be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

methyl 3-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNBYTBUULRHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)

![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)

![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)